4-Ethoxy-3-methoxybenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

As an aromatic aldehyde, 4-ethoxy-3-methoxybenzaldehyde belongs to a class of compounds characterized by a formyl group (-CHO) attached to an aromatic ring. cymitquimica.com The aldehyde group is highly reactive and participates in numerous organic reactions, including condensation and oxidation. cymitquimica.com The presence of both an ethoxy and a methoxy (B1213986) group on the benzene (B151609) ring influences the compound's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. cymitquimica.comxdbiochems.com

Role as a Precursor in Complex Organic Synthesis

The primary significance of this compound lies in its function as a starting material for the synthesis of more intricate molecules. nih.govxdbiochems.com It is a key substrate in the production of dehydrozingerone (B89773) derivatives, which are themselves important for their biological activities and as intermediates in the synthesis of heterocyclic compounds like flavones. researchgate.netresearchgate.net The synthesis of this compound is often achieved through the ethylation of vanillin (B372448), a readily available natural product. ui.ac.idnih.gov This process typically involves reacting vanillin with an ethylating agent, such as diethyl sulfate (B86663), in the presence of a base. ui.ac.idnih.gov

Emerging Areas of Research Focus in Medicinal and Materials Chemistry

Recent research has highlighted the potential of this compound and its derivatives in medicinal and materials chemistry. In medicinal chemistry, derivatives of this compound, such as hydrazones, have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, a derivative, 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, has shown potential as an antiplasmodium agent. ui.ac.id In materials science, the compound is of interest for its potential in creating noncentrosymmetric crystals, which have applications in nonlinear optics. tandfonline.com The tri-substituted benzene ring structure contributes to these properties. tandfonline.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 180.20 g/mol | sigmaaldrich.com |

| Melting Point | 63-65 °C | nih.govthegoodscentscompany.com |

| Boiling Point | 288-289 °C @ 760 mmHg | nih.govthegoodscentscompany.com |

| Solubility in Water | 1.16 mg/mL at 25 °C | nih.gov |

| Appearance | Colorless solid to white or light yellow powder/crystalline material. sigmaaldrich.comthegoodscentscompany.com |

Table 2: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2/c | researchgate.net |

| a | 11.5314 (16) Å | nih.govresearchgate.net |

| b | 8.7905 (11) Å | nih.govresearchgate.net |

| c | 9.3363 (13) Å | nih.govresearchgate.net |

| β | 97.339 (14)° | nih.govresearchgate.net |

| Volume | 938.6 (2) ų | nih.govresearchgate.net |

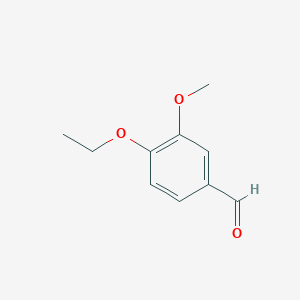

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFDQAMXIBOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059509 | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288.00 to 289.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16 mg/mL at 25 °C | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-25-2 | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-m-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM2BBS3H88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 3 Methoxybenzaldehyde

Alkylation and Arylation Reaction Pathways

The primary synthetic routes to 4-ethoxy-3-methoxybenzaldehyde involve the alkylation of precursor molecules, specifically vanillin (B372448) and isovanillin (B20041). The efficiency and selectivity of these reactions are paramount for industrial applications.

Ethylation Strategies and Optimization (e.g., from Vanillin or Isovanillin)

The synthesis of this compound is commonly achieved through the ethylation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (3-hydroxy-4-methoxybenzaldehyde).

From vanillin, the ethyl group is introduced at the 4-position. A common method involves using diethyl sulfate (B86663) as the ethylating agent in an aqueous solution of sodium hydroxide (B78521). evitachem.comgoogle.com In one procedure, vanillin is dissolved in heated water, followed by the addition of a hot aqueous sodium hydroxide solution. Diethyl sulfate is then added dropwise. The reaction mixture is heated, and further portions of diethyl sulfate and sodium hydroxide are added until the consumption of the starting material. evitachem.com This method has been reported to produce this compound with a yield of 79%. evitachem.com

Similarly, isovanillin can be ethylated to produce 3-ethoxy-4-methoxybenzaldehyde (B45797), an isomer of the target compound. However, for synthesizing this compound itself, vanillin is the correct starting material. The synthesis of its isomer from isovanillin often employs bromoethane (B45996) in the presence of a base and a phase-transfer catalyst. oup.com For instance, reacting isovanillin with bromoethane using sodium hydroxide as the base and a catalyst like tetrabutylammonium (B224687) fluoride (B91410) can achieve yields as high as 96.1%. oup.com While this produces the isomer, the strategies are indicative of the high-efficiency methods developed for the ethylation of hydroxybenzaldehydes.

Optimization of these ethylation reactions often involves the use of phase-transfer catalysts (PTC), which facilitate the reaction between the water-soluble phenoxide and the water-insoluble ethylating agent. Catalysts such as benzyltriethylammonium chloride and various quaternary ammonium (B1175870) salts have been shown to improve reaction rates and yields under mild conditions. oup.com

Table 1: Ethylation Strategies for Hydroxybenzaldehydes

| Starting Material | Ethylating Agent | Base | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Vanillin | Diethyl sulfate | NaOH | Water | This compound | 79 | evitachem.com |

| Isovanillin | Bromoethane | NaOH | Tetrabutylammonium fluoride / Water | 3-Ethoxy-4-methoxybenzaldehyde | 96.1 | oup.com |

| Isovanillin | Bromoethane | K₂CO₃ | Tetrabutylammonium fluoride / Water | 3-Ethoxy-4-methoxybenzaldehyde | 95.1 | oup.com |

Regioselective Alkylation and Mechanistic Studies

Regioselectivity is a critical consideration when a molecule possesses multiple potential reaction sites. In the case of synthesizing this compound from a precursor like 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), the selective ethylation of the hydroxyl group at the 4-position over the 3-position is necessary.

The regioselectivity of alkylation in catechols (1,2-dihydroxybenzenes) and their derivatives is influenced by the electronic properties of the substituents on the aromatic ring. The acidity of the two phenolic hydroxyl groups can differ. For a substrate like 3,4-dihydroxybenzaldehyde, the hydroxyl group at the 4-position (para to the aldehyde) is generally more acidic and thus more readily deprotonated than the hydroxyl at the 3-position (meta to the aldehyde). This difference in acidity allows for selective alkylation at the 4-position under carefully controlled basic conditions.

Mechanistic studies have also explored enzymatic pathways to achieve high regioselectivity. For example, Catechol-O-methyltransferase (COMT) is an enzyme that can be engineered to regioselectively alkylate catechols. By modifying the enzyme's active site, researchers have created variants that deliver specific regioisomeric products. These engineered enzymes can accept S-adenosylmethionine (AdoMet) analogues to transfer larger alkyl groups, such as an ethyl group, to a specific hydroxyl position on a catechol-containing substrate. spectrasynth.com This biocatalytic approach offers a highly selective and sustainable route to compounds like ethyl vanillin and other regioselectively alkylated catechols. spectrasynth.com

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group in this compound is a reactive handle that can be transformed into a variety of other functional groups, expanding its utility as a synthetic intermediate.

Reductive Transformations to Corresponding Alcohols

The aldehyde moiety can be readily reduced to a primary alcohol. The reduction of this compound yields 4-ethoxy-3-methoxybenzyl alcohol. This transformation is a key step in multi-step syntheses originating from vanillin. A highly efficient method for this reduction utilizes sodium borohydride (B1222165) (NaBH₄). evitachem.comchemsrc.com By employing a solvent-free grinding method, the reduction of this compound with NaBH₄ can proceed to completion, affording the corresponding benzyl (B1604629) alcohol in an excellent yield of 96%. evitachem.comchemsrc.com

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | NaBH₄ | Grinding (solvent-free) | 4-Ethoxy-3-methoxybenzyl alcohol | 96 | evitachem.comchemsrc.com |

Oxidative Transformations to Corresponding Carboxylic Acids

The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-ethoxy-3-methoxybenzoic acid. Aldehydes can be oxidized by various reagents and can even undergo autoxidation in the presence of air and light, a process often catalyzed by transition metal salts. biosynth.com

A specific method for preparing 4-ethoxy-3-methoxybenzoic acid involves the oxidation of this compound using potassium permanganate (B83412) (KMnO₄). In a documented synthesis, the precursor vanillin was first ethylated, and the resulting this compound was then oxidized with KMnO₄ to yield 4-ethoxy-3-methoxybenzoic acid. oup.com This reaction demonstrates a straightforward and effective pathway for converting the aldehyde into a carboxylic acid, a valuable functional group in organic synthesis. oup.com

Oxime Formation and Subsequent Reactions

The aldehyde can react with hydroxylamine (B1172632) to form an oxime. This compound reacts with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or sodium acetate (B1210297) to yield this compound oxime. google.com This reaction is typically carried out in an ethanol-water solvent mixture at a moderately elevated temperature (30-40 °C), providing the oxime product in high yield (e.g., 94.5%). google.com

The resulting oxime is itself a useful intermediate. For example, it can undergo a dehydration reaction to form a nitrile. Treatment of 3-ethoxy-4-methoxybenzaldehyde oxime (an isomer of the target oxime) with acetic anhydride (B1165640) at 130 °C results in its conversion to 3-ethoxy-4-methoxybenzonitrile. google.com This two-step sequence represents an effective method for transforming the aldehyde group into a nitrile group via an oxime intermediate.

Table 3: Oxime Formation and Subsequent Reaction

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Ethoxy-4-methoxybenzaldehyde | Hydroxylamine hydrochloride, NaOH | 3-Ethoxy-4-methoxybenzaldehyde oxime | 94.5 | google.com |

| 3-Ethoxy-4-methoxybenzaldehyde oxime | Acetic anhydride | 3-Ethoxy-4-methoxybenzonitrile | Not specified | google.com |

Iminobenzyl and Schiff Base Derivative Synthesis

The synthesis of iminobenzyl and Schiff base derivatives from this compound represents a fundamental chemical transformation. Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde. mediresonline.org This reaction is a cornerstone in the synthesis of various biologically active compounds.

The general procedure involves the reaction of this compound with a primary amine, often in the presence of a catalyst. For instance, vanillin-derived Schiff bases have been synthesized by reacting vanillin with various aromatic amines in the presence of triethylamine (B128534) as a basic catalyst. jddtonline.info A similar approach can be applied to this compound. The resulting imine products have shown potential in various applications, including as precursors for more complex heterocyclic systems.

A notable example involves the reaction of an aldehyde with an amino-substituted heterocycle. For example, 2-ethoxy-4-[(E)-(4H-1,2,4-triazol-3-ylimino)methyl]phenol was synthesized by reacting 4H-1,2,4-triazol-3-amine with 4-hydroxy-3-methoxybenzaldehyde under microwave irradiation at 350 Watts for 2 minutes, achieving a high yield. nih.gov This method highlights a rapid and efficient pathway to novel Schiff base derivatives.

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| This compound | Primary Amine | Schiff Base (Imine) | Typically acid or base catalysis | mediresonline.org |

| 4-Hydroxy-3-methoxybenzaldehyde | 4H-1,2,4-triazol-3-amine | Triazole Schiff Base | Microwave (350W), 2 min | nih.gov |

| Vanillin | Aromatic Amines | Schiff Base | Triethylamine | jddtonline.info |

Condensation Reactions and Heterocycle Formation

Condensation reactions involving this compound are pivotal for constructing a diverse array of molecular architectures, particularly chalcones and various heterocyclic compounds.

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. wikipedia.org This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde (like this compound, which lacks α-hydrogens) and a ketone or acetophenone (B1666503). wikipedia.orgnih.gov

In a typical synthesis, this compound is reacted with a substituted acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. mdpi.commdpi.com The resulting chalcone derivatives serve as crucial intermediates for the synthesis of various heterocyclic compounds such as pyrazolines. mdpi.comresearchgate.net The trans configuration of the α,β-unsaturated system is a common feature of these products, confirmed by spectroscopic data showing coupling constants around 15.6 Hz for the vinylic protons. mdpi.comnih.gov Yields for these reactions are often moderate to high. mdpi.comelifesciences.org

| Aldehyde | Ketone | Base/Catalyst | Product | Yield | Reference |

| 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde | Substituted Acetophenones | 20% aq. NaOH | (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-one | 93% (for 4-methoxyacetophenone) | mdpi.com |

| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-Diacetylbenzene | Conc. H₂SO₄ in Ethanol | Bis-chalcone | Not specified | nih.gov |

| Various Benzaldehydes | Acetophenone Derivatives | 40% NaOH | Chalcone Derivatives | Not specified | nih.gov |

Synthesis of Dehydrozingerone (B89773) Derivatives

Dehydrozingerone derivatives are another important class of compounds synthesized from this compound. These compounds are key substrates in the synthesis of various heterocycles. nih.govresearchgate.net Their synthesis is typically achieved through the condensation of the corresponding aromatic aldehyde with acetone. nih.govresearchgate.net

Specifically, the ethyl derivative of dehydrozingerone is synthesized using this compound as the starting material. nih.govresearchgate.netiucr.org Further O-alkylation of the phenolic group in dehydrozingerone analogues can be performed using various alkyl halides to produce a series of derivatives. researchgate.net

Formation of Pyrazoline and Triazole Scaffolds

Pyrazoline Scaffolds: Pyrazoline heterocycles are readily synthesized from the chalcone derivatives of this compound. The typical method involves a cyclocondensation reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives. mdpi.comresearchgate.net For instance, novel racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes were obtained when the corresponding chalcones were reacted with hydrazine hydrate in formic acid. mdpi.comresearchgate.net The reaction with hydrazine in acetic acid yields N-acetylpyrazoline derivatives, while using propionic acid leads to N-propionyl-pyrazolines. nih.govelifesciences.org These reactions generally proceed with good yields. nih.govelifesciences.org

Triazole Scaffolds: The formation of triazole scaffolds can be achieved through multi-step synthetic routes starting from this compound. One prominent method is the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry". mdpi.com In this approach, the aldehyde is converted into an azide (B81097) derivative. Separately, an alkyne-containing molecule is prepared. The subsequent [3+2] cycloaddition of the azide and alkyne components, often mediated by CuSO₄·5H₂O and a reducing agent like sodium ascorbate, yields the 1,4-disubstituted 1,2,3-triazole ring. mdpi.com This methodology has been used to create complex molecules like triazole-bridged flavonoid dimers. mdpi.com

| Precursor | Reagent | Product Scaffold | Key Conditions | Reference |

| Chalcone Derivative | Hydrazine Hydrate | Pyrazoline | Formic Acid | mdpi.comresearchgate.net |

| Chalcone Derivative | Hydrazine, Acetic Acid | N-Acetylpyrazoline | Reflux | nih.govelifesciences.org |

| Azide Derivative of Aldehyde | Terminal Alkyne | 1,2,3-Triazole | CuSO₄·5H₂O, Sodium Ascorbate | mdpi.com |

Derivatization for Quinoxalines, Imidazoles, or Thiazoles

The versatile nature of this compound allows for its derivatization into a variety of other important heterocyclic systems.

Quinoxalines: Quinoxalines, or benzopyrazines, can be synthesized from derivatives of this compound. While direct synthesis from the aldehyde is less common, its derivatives can be incorporated into the quinoxaline (B1680401) skeleton. Generally, quinoxalines are formed by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.gov The aldehyde can be used to synthesize intermediates, such as α,β-unsaturated ketones (chalcones), which can then be transformed into the necessary dicarbonyl precursor for the cyclization reaction.

Imidazoles: The synthesis of substituted imidazoles often involves a one-pot, multicomponent reaction. A common approach is the Radziszewski synthesis, which can be adapted to use this compound, a 1,2-dicarbonyl compound (like benzil), and a source of ammonia (B1221849) (such as ammonium acetate). nih.govtubitak.gov.tr This one-pot procedure allows for the efficient construction of tri- or tetra-substituted imidazole (B134444) rings. nih.gov

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through various routes. One method involves the Hantzsch thiazole synthesis, where a haloketone reacts with a thioamide. Chalcones derived from this compound can be halogenated to form the necessary α-haloketone intermediate. Another pathway involves the reaction of thiourea (B124793) or its derivatives with α,β-unsaturated acids (which can be derived from chalcones) to yield aminothiazole derivatives. ekb.eg

Green Chemistry Approaches in this compound Synthesis and Derivatization

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. The synthesis and derivatization of this compound are no exception, with several green chemistry approaches being reported.

The synthesis of this compound itself can be performed under greener conditions. For example, the alkylation of vanillin with diethyl sulfate can be optimized to achieve high yields. ui.ac.idresearchgate.net Subsequent reactions, such as the reduction of the aldehyde to the corresponding alcohol using sodium borohydride, can be carried out efficiently via a solvent-free grinding method, resulting in a high yield (96%) and aligning with green chemistry principles. ui.ac.idresearchgate.net

For derivatization reactions, several green strategies have been employed:

Use of Water as a Solvent: Water has been utilized as a solvent for various reactions, minimizing the need for volatile organic compounds. researchgate.net

Solvent-Free Reactions: Claisen-Schmidt condensations to form chalcones have been successfully carried out in the absence of a solvent, using sodium hydroxide as a base, with quantitative yields reported. wikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, as seen in the synthesis of some Schiff base derivatives. nih.gov

Ultrasonic Irradiation: Ultrasound has been used to assist in reactions like the reduction of aldehydes, leading to high yields in a sustainable manner. researchgate.net

Use of Recyclable Catalysts: Deep eutectic solvents (DESs) have been employed as both the reaction medium and a recyclable catalyst for the synthesis of imidazole derivatives in a one-pot, multicomponent reaction, showcasing excellent recyclability with no significant loss in performance after multiple runs. nih.gov

| Green Approach | Reaction Type | Example | Benefit | Reference |

| Solvent-free Grinding | Reduction | Reduction of this compound with NaBH₄ | High yield (96%), no solvent waste | ui.ac.idresearchgate.net |

| Solvent-free Reaction | Claisen-Schmidt Condensation | Benzaldehydes + Ketones with NaOH | Quantitative yields, no solvent | wikipedia.org |

| Recyclable Catalyst/Solvent | Imidazole Synthesis | One-pot synthesis using a deep eutectic solvent | Environmentally friendly, catalyst can be reused | nih.gov |

| Microwave Irradiation | Schiff Base Synthesis | Aldehyde + Amine | Rapid reaction time (2 min) | nih.gov |

| Ultrasonic Irradiation | Aldehyde Reduction | Reduction of aldehydes | High yields, sustainable | researchgate.net |

Solvent-Free Reaction Conditions for Enhanced Efficiency

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often enhancing reaction rates and yields. The reduction of this compound has been effectively achieved under such conditions. One notable method involves the reduction of the aldehyde to 4-ethoxy-3-methoxybenzyl alcohol using sodium borohydride (NaBH₄) through a simple grinding technique at room temperature. zioc.ru This approach not only eliminates the need for a solvent but also significantly reduces the reaction time to as little as 10 minutes, affording the product in a high yield of 96%. zioc.runih.govgoogle.commdpi.com

Another key solvent-free transformation is the bromination of the resulting 4-ethoxy-3-methoxybenzyl alcohol. The reaction proceeds with an equimolar amount of phosphorus tribromide (PBr₃) without any solvent, directly yielding the corresponding benzyl bromide, which is often used immediately in subsequent synthetic steps. nih.govgoogle.com

Table 1: Solvent-Free Reduction of this compound

| Reactant | Reagent | Conditions | Product | Yield | Ref. |

| This compound | NaBH₄ | Grinding, 10 min, rt | 4-Ethoxy-3-methoxybenzyl alcohol | 96% | nih.gov, google.com, zioc.ru |

Application of Ultrasonic Irradiation Techniques

The use of ultrasonic irradiation has emerged as a powerful tool for accelerating chemical reactions, offering benefits such as reduced reaction times, improved yields, and milder conditions. In the context of this compound, ultrasound has been successfully applied to the reduction reaction with sodium borohydride. nih.gov

This sonochemical method provides a green and efficient alternative to conventional heating. nih.gov The reduction of this compound to 4-ethoxy-3-methoxybenzyl alcohol under ultrasonic irradiation at room temperature is completed in just 20 minutes, resulting in an excellent yield of 94%. ucl.ac.uk This technique stands out for its simplicity, speed, and economic viability, avoiding the need for high temperatures and pressures. nih.gov

Table 2: Comparison of Reduction Methods for this compound

| Method | Reagent | Time | Yield | Conditions | Ref. |

| Ultrasonic Irradiation | NaBH₄ | 20 min | 94% | Ultrasound, rt, small amount of ethanol | nih.gov |

| Grinding (Solvent-Free) | NaBH₄ | 10 min | 96% | Grinding, rt | zioc.ru |

Catalytic Green Synthesis Protocols

Catalytic processes are fundamental to green synthesis, as they allow for the use of small, substoichiometric amounts of catalysts to generate large quantities of product, thereby increasing atom economy and reducing waste. An environmentally friendly, catalytic protocol has been developed for the synthesis of this compound itself. google.com

This method utilizes isovanillin and an ethyl halide as raw materials in a reaction facilitated by a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride or tetrabutylammonium fluoride, in the presence of a base. google.com The reaction proceeds in a solvent, and the use of the catalyst allows for mild conditions (25 °C), simple operation and product separation, and high yields (up to 96.1%). This process avoids the need for harsh conditions like high pressure or high vacuum, making it an attractive green synthetic route. google.com

Multi-Step Synthesis of Complex Scaffolds Utilizing this compound as a Building Block

The chemical reactivity of this compound makes it a valuable starting point for the construction of more complex and biologically relevant molecules.

Synthesis of N-Benzyl-1,10-phenanthrolinium Salts

This compound serves as a key intermediate in a four-step synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, a compound investigated for its potential antiplasmodial activity. nih.govgoogle.com

The synthetic sequence begins with the ethylation of vanillin to produce this compound in 79% yield. nih.govgoogle.com The aldehyde is then reduced to 4-ethoxy-3-methoxybenzyl alcohol using the efficient solvent-free grinding method with NaBH₄, achieving a 96% yield. nih.govgoogle.commdpi.com The third step involves the bromination of the alcohol under solvent-free conditions to form 4-ethoxy-3-methoxybenzyl bromide. nih.govgoogle.com In the final step, this benzyl bromide undergoes a bimolecular nucleophilic substitution reaction with 1,10-phenanthroline (B135089) to furnish the target N-benzyl-1,10-phenanthrolinium salt in 58% yield. nih.govgoogle.com

Table 3: Multi-Step Synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide

| Step | Starting Material | Reaction | Product | Yield | Ref. |

| 1 | Vanillin | Ethylation with diethyl sulfate | This compound | 79% | nih.gov, google.com |

| 2 | This compound | Reduction with NaBH₄ (grinding) | 4-Ethoxy-3-methoxybenzyl alcohol | 96% | nih.gov, google.com |

| 3 | 4-Ethoxy-3-methoxybenzyl alcohol | Bromination with PBr₃ (solvent-free) | 4-Ethoxy-3-methoxybenzyl bromide | - | nih.gov, google.com |

| 4 | 4-Ethoxy-3-methoxybenzyl bromide | Nucleophilic substitution with 1,10-phenanthroline | 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide | 58% | nih.gov, google.com |

Preparation of Ethoxy Combretastatin (B1194345) Derivatives

The compound this compound is a crucial precursor in the synthesis of ethoxy combretastatin derivatives, which are analogs of the potent natural anticancer agent Combretastatin A-4. A patented synthetic route outlines the preparation of these valuable compounds.

The process starts with the ethylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) under phase-transfer catalyst conditions to yield this compound. This intermediate then undergoes selective demethylation using lithium diphenylphosphine (B32561) to produce 4-ethoxy-3-hydroxybenzaldehyde. After protection of the newly formed hydroxyl group, the aldehyde is subjected to a Wittig reaction with 3,4,5-trimethoxybenzyltriphenylphosphonium ylid. This key step constructs the characteristic stilbene (B7821643) (cis-alkene) bridge of the combretastatin framework. Subsequent deprotection yields the final ethoxy combretastatin derivative. This pathway demonstrates the utility of this compound in accessing structurally complex and medicinally important molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 3 Methoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a profound understanding of the molecular vibrations and structural characteristics of 4-ethoxy-3-methoxybenzaldehyde.

Fourier Transform Infrared (FT-IR) Spectroscopy for Fundamental Modes of Vibration

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the fundamental vibrational modes of this compound. The FT-IR spectrum reveals characteristic peaks corresponding to specific functional groups and vibrational motions within the molecule.

Key vibrational assignments from FT-IR analysis include:

C-H Vibrations : Aromatic C-H stretching vibrations are typically observed in the 3000–3300 cm⁻¹ region. For this compound, these modes have been identified at 3092, 3176, and 3353 cm⁻¹. tandfonline.com

Aldehyde Group Vibrations : The C-H stretching vibration of the aldehyde group is assigned to the bands observed at 2903 cm⁻¹ in the FT-IR spectrum. tandfonline.com The in-plane C-H deformation mode of the aldehyde group appears at 957 cm⁻¹. tandfonline.com

Methyl Group Vibrations : Asymmetric stretching vibrations of the CH₃ group are found at 2851 cm⁻¹ and 2946 cm⁻¹ in the FT-IR spectra. tandfonline.com The symmetrical deformation vibrations of the CH₃ group are observed at 1464, 1422, and 1393 cm⁻¹. tandfonline.com CH₃ rocking vibrations are typically seen in the 1010–1070 cm⁻¹ range. tandfonline.com

Methoxy (B1213986) Group Vibrations : The O-CH₃ stretching mode appears in the 2825–2870 cm⁻¹ range. tandfonline.com

A comparative table of experimental FT-IR and theoretical vibrational frequencies is presented below.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) |

| Aromatic C-H Stretch | 3092, 3176, 3353 |

| Aldehyde C-H Stretch | 2903 |

| Aldehyde C-H In-plane Deformation | 957 |

| CH₃ Asymmetric Stretch | 2851, 2946 |

| CH₃ Symmetric Deformation | 1464, 1422, 1393 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Band Examination

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers further insights into the vibrational modes of this compound.

Significant FT-Raman spectral assignments include:

C-H Vibrations : The C-H stretching frequency is observed at 3084 cm⁻¹. tandfonline.com

Aldehyde Group Vibrations : The C-H stretching vibration of the aldehyde group is identified at 2877 cm⁻¹. The in-plane C-H deformation mode is seen at 961 cm⁻¹. tandfonline.com

Methyl Group Vibrations : A weak band at 2877 cm⁻¹ is assigned to the C-H asymmetric vibrations of the CH₃ group. tandfonline.com

Methoxy Group Vibrations : The O-CH₃ torsion mode has been observed at 103 cm⁻¹ in the FT-Raman spectra. tandfonline.com

A summary of key FT-Raman vibrational assignments is provided in the table below.

| Vibrational Mode | Experimental FT-Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3084 |

| Aldehyde C-H Stretch | 2877 |

| Aldehyde C-H In-plane Deformation | 961 |

| CH₃ Asymmetric Vibration | 2877 |

| O-CH₃ Torsion | 103 |

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) Assignments

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. tandfonline.com The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. For this compound, NCA and PED calculations, often performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, help in the precise assignment of the observed FT-IR and FT-Raman bands. tandfonline.com For instance, the C-H stretching vibrations at 3092, 3176, and 3353 cm⁻¹ in the FT-IR spectrum show PED contributions of 90%, 86%, and 99% respectively, confirming their assignment to C-H stretching modes. tandfonline.com

Inelastic Neutron Scattering (INS) for Solid-State Vibrational Dynamics

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying the vibrational dynamics of molecules in the solid state, particularly for modes involving hydrogen atoms. uc.ptresearchgate.net Unlike optical techniques (IR and Raman), INS has no selection rules, and band intensities are related to the scattering cross-section and atomic displacements of the nuclei. uc.ptresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Chemical Shift Analysis and Proton Environment Elucidation

¹H NMR spectroscopy provides precise information about the different proton environments within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aldehyde, aromatic, ethoxy, and methoxy protons. researchgate.net

A detailed analysis of the ¹H NMR spectrum shows:

An aldehyde proton signal appears around 9.85 ppm. ugm.ac.id

Protons of the ethoxy group exhibit a quartet at approximately 4.11 ppm (for the -OCH₂- protons) and a triplet at about 1.37 ppm (for the -CH₃ protons). ceon.rs

The methoxy group protons (-OCH₃) are also identifiable in the spectrum.

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.85 | Singlet |

| Aromatic (Ar-H) | Varies | Multiplet |

| Ethoxy (-OCH₂CH₃) | ~4.11 | Quartet |

| Ethoxy (-OCH₂CH₃) | ~1.37 | Triplet |

| Methoxy (-OCH₃) | Varies | Singlet |

¹³C NMR Chemical Shift Analysis for Carbon Skeleton Characterization

The carbon skeleton of this compound is unequivocally characterized by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts observed in the spectrum provide precise information about the electronic environment of each carbon atom in the molecule. Experimental data recorded in a chloroform-d (B32938) (CDCl₃) solvent show distinct signals for all ten carbon atoms, confirming the molecular structure. hmdb.cachemicalbook.com

The aldehydic carbon (C=O) is the most deshielded, appearing at the lowest field, typically around 190.9 ppm. The aromatic carbons attached to oxygen atoms (C3 and C4) resonate at approximately 154.9 ppm and 149.3 ppm, respectively, due to the electron-donating effect of the ether groups. The remaining aromatic carbons (C1, C2, C5, C6) appear in the range of 110.0 to 130.3 ppm. The ethoxy group carbons (CH₂ and CH₃) are found at about 64.4 ppm and 14.7 ppm, while the methoxy carbon resonates at approximately 56.1 ppm. These assignments are consistent with data from various chemical databases and experimental studies. hmdb.cachemicalbook.com

Quantitative ¹³C NMR has also been utilized to determine the carbon stable isotope ratio (δ¹³C) in related compounds like vanillin (B372448), showcasing the technique's power beyond simple structural elucidation to verify authenticity and origin. nih.gov

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

| Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 190.9 |

| C4 | 154.9 |

| C3 | 149.3 |

| C1 | 130.3 |

| C6 | 126.9 |

| C2 | 111.4 |

| C5 | 110.0 |

| O-C H₂-CH₃ | 64.4 |

| O-C H₃ | 56.1 |

| O-CH₂-C H₃ | 14.7 |

Data sourced from the Human Metabolome Database (HMDB). hmdb.ca

¹⁷O NMR Chemical Shift Studies for Oxygen Environment and Intermolecular Interactions

¹⁷O NMR spectroscopy serves as a highly sensitive probe for the local electronic environment of oxygen atoms, though its application is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus. polimi.it While specific ¹⁷O NMR data for this compound is not widely published, extensive research on substituted benzaldehydes and phenols provides a strong basis for understanding its expected spectral characteristics. researchgate.netsci-hub.ru

The chemical shift of the carbonyl oxygen in substituted benzaldehydes is particularly sensitive to electronic and structural changes, with values typically ranging from 506 to 573 ppm in CDCl₃. researchgate.net The presence of electron-donating groups, such as ethoxy and methoxy, influences the shielding of the carbonyl oxygen. Furthermore, intermolecular interactions, especially hydrogen bonding, can cause significant shifts. For instance, intramolecular hydrogen bonding in 2-hydroxybenzaldehydes can shield the carbonyl oxygen by as much as 70 ppm. researchgate.net

For this compound, three distinct oxygen environments exist: the carbonyl oxygen (C=O), the methoxy oxygen (O-CH₃), and the ethoxy oxygen (O-CH₂CH₃). The carbonyl oxygen would be expected to have the largest chemical shift. The ether oxygens would appear at a much higher field. Studies on anisole (B1667542) and related phenols show that substituent effects on the aromatic ring correlate well with the ¹⁷O chemical shifts of the ether oxygen. sci-hub.ru These studies highlight that ¹⁷O NMR can provide valuable insights into the electronic structure and non-covalent interactions that are difficult to probe with other methods. polimi.itrsc.org

X-ray Diffraction Crystallography

Single crystal X-ray diffraction analysis of this compound reveals its precise three-dimensional structure and packing in the solid state. The compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The crystal structure confirms that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.046 Å for all non-hydrogen atoms. nih.govresearchgate.net

The lattice parameters obtained from diffraction studies are approximately a = 11.53 Å, b = 8.79 Å, and c = 9.33 Å, with a β angle of around 97.34°. nih.govresearchgate.net The unit cell contains four molecules (Z = 4). researchgate.net The analysis provides exact bond lengths and angles, for example, the carbonyl C=O bond length is about 1.204 Å, and the aromatic C-C bonds are within the expected range of 1.368 Å to 1.411 Å. nih.gov This detailed structural information is fundamental for understanding the molecule's physical properties and intermolecular interactions.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₁₂O₃ | nih.govresearchgate.net |

| Molecular Weight | 180.20 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 11.5314 (16) | nih.govresearchgate.net |

| b (Å) | 8.7905 (11) | nih.govresearchgate.net |

| c (Å) | 9.3363 (13) | nih.govresearchgate.net |

| β (°) | 97.339 (14) | nih.govresearchgate.net |

| Volume (ų) | 938.6 (2) | nih.govresearchgate.net |

| Z | 4 | researchgate.net |

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions rather than conventional hydrogen bonds. nih.gov The primary forces identified are weak C-H···O hydrogen bonds and van der Waals interactions. nih.gov

In its crystalline form, the this compound molecule adopts a largely planar conformation. nih.govresearchgate.net The dihedral angle between the plane of the phenyl ring and the non-hydrogen atoms of the ethoxy group is only 8.1°. nih.govresearchgate.net This near-planarity facilitates efficient crystal packing.

However, there is a slight deviation from perfect planarity, particularly noted in the ethoxy group, where one carbon atom shows a displacement of 0.102 Å from the mean plane of the non-hydrogen atoms. nih.govresearchgate.net Theoretical conformational analysis, performed using methods like Density Functional Theory (DFT), complements the experimental X-ray data. tandfonline.com These calculations explore the potential energy surface related to the rotation of the substituent groups, such as the methoxy and ethoxy moieties. For the methoxy group, rotational barriers are influenced by steric effects and potential weak intramolecular hydrogen bonds, which determine the most stable conformer within the crystal lattice. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy of this compound is used to study its electronic transitions. The optical properties have been investigated both experimentally and theoretically. tandfonline.com The analysis of the UV-Vis spectrum helps in determining the optical band gap and other related constants. tandfonline.com

Photoluminescence studies reveal the emission behavior of the molecule. tandfonline.com When excited with a specific wavelength of light, this compound exhibits fluorescence. tandfonline.com For instance, an emission spectrum can be recorded using an excitation wavelength of 280 nm, which is determined from its UV-visible absorption profile. tandfonline.com The intensity and characteristics of the fluorescence are dependent on factors like the crystallinity and structural perfection of the sample. tandfonline.com Such photoluminescence properties are crucial for potential applications in optical and lighting technologies. tandfonline.comresearchgate.net

Optical Transmittance and Lower Wavelength Absorption Range Evaluation

The optical characteristics of a crystal of this compound (EMBA) have been rigorously evaluated using UV-Vis optical transmittance spectroscopy. tandfonline.com The study of the optical transmittance spectrum is essential for understanding a material's suitability for optical applications. For a material to be effective in nonlinear optical (NLO) applications, it must exhibit high transparency in the visible and near-infrared regions of the electromagnetic spectrum.

The recorded UV-Vis-NIR spectrum for the EMBA crystal demonstrates a high degree of transparency throughout the visible and near-IR regions. tandfonline.com This broad transmittance window is a desirable characteristic for NLO materials. The lower cut-off wavelength, which marks the beginning of significant absorption, was determined to be 385 nm. tandfonline.com This absorption is attributed to the π-π* electronic transition within the molecule. The absence of any significant absorption in the 400–800 nm range indicates that the crystal is highly transparent in this region, making it a viable candidate for frequency conversion applications, such as second-harmonic generation. tandfonline.com

Determination of Optical Constants and Energy Band Gap

The analysis of the absorption spectrum near the fundamental absorption edge allows for the determination of key optical constants, including the optical energy band gap (Eg). The energy band gap is a critical parameter that defines the electronic and optical properties of a material. It represents the energy required to excite an electron from the valence band to the conduction band.

For the this compound crystal, the optical energy band gap was calculated using the Tauc plot method, which involves extrapolating the linear portion of the (αhν)² versus photon energy (hν) plot to the energy axis. The direct band gap energy for the EMBA crystal was determined to be 2.85 eV. tandfonline.com A higher band gap energy is generally associated with better structural stability and lower defect density in the crystal. tandfonline.com

In addition to the band gap, other optical constants were evaluated to provide a more complete picture of the material's optical behavior. These constants are derived from the absorption coefficient (α), which is calculated from the transmittance data.

Table 1: Optical Constants of this compound

| Parameter | Value | Reference |

|---|---|---|

| Lower Cut-off Wavelength | 385 nm | tandfonline.com |

| Optical Energy Band Gap (Eg) | 2.85 eV | tandfonline.com |

The Urbach energy, another important parameter derived from the absorption spectrum, provides information about the degree of disorder and defects within the crystal lattice. For the EMBA crystal, the Urbach energy was calculated to be 0.36 eV. tandfonline.com

Fluorescence Spectral Analysis for Emission Behavior

Fluorescence spectroscopy is a powerful tool used to investigate the emission properties of materials after they have absorbed light. The analysis of the fluorescence spectrum of this compound provides insights into its electronic transitions and potential for applications in light-emitting devices.

When excited at a wavelength of 385 nm, the EMBA crystal exhibits a notable emission spectrum. tandfonline.com A significant emission peak is observed at 424 nm, which corresponds to the violet-blue region of the visible spectrum. tandfonline.com This emission is attributed to the radiative relaxation of excited electrons from the Lowest Unoccupied Molecular Orbital (LUMO) to the Highest Occupied Molecular Orbital (HOMO). tandfonline.com The energy associated with this emission (2.92 eV) is consistent with the calculated energy band gap, further confirming the electronic transition responsible for the observed fluorescence. tandfonline.com The presence of a single, strong emission peak suggests a well-defined electronic structure and efficient radiative decay process.

Computational and Quantum Chemical Investigations of 4 Ethoxy 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. For 4-Ethoxy-3-methoxybenzaldehyde, DFT calculations have been employed to predict its geometric structure, vibrational modes, and electronic properties with a high degree of accuracy.

Geometry Optimization and Structural Parameter Prediction

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Studies have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to perform these optimizations. tandfonline.com

The optimized structure reveals that the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov The planarity of the benzene (B151609) ring is a key feature, with minor displacements observed for the atoms in the ethoxy group. nih.gov Theoretical calculations of bond lengths and bond angles generally show excellent agreement with experimental data obtained from X-ray diffraction studies, validating the computational approach. sinop.edu.tr For instance, the aromatic C-C bond lengths are found to be within the expected range of 1.368 to 1.411 Å. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-O1 (carbonyl) | ~1.2 Å |

| C-C (aromatic) | 1.37 - 1.41 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | O-C-C (aldehyde) | ~124° |

| C-C-C (ring) | ~118° - 121° | |

| Note: The values are approximate and based on findings from computational studies. Exact values can be found in the cited literature. |

Vibrational Frequency Calculations and Simulated Spectral Generation

Following geometry optimization, vibrational frequency calculations are performed to predict the fundamental modes of vibration. These calculations are essential for the assignment of bands observed in experimental infrared (IR) and Raman spectra. tandfonline.com The theoretical spectra generated from these calculations typically show good agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comnih.gov

Normal coordinate analysis (NCA) is often used in conjunction with DFT calculations to provide a detailed description of the vibrational modes. tandfonline.com This allows for the confident assignment of specific molecular motions, such as stretching, bending, and torsional modes, to the observed spectral peaks. For example, the characteristic C=O stretching vibration of the aldehyde group is a prominent feature in both the calculated and experimental spectra.

Basis Set Selection and Level of Theory Considerations (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound, a common and effective combination is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311++G(d,p) basis set. tandfonline.com

The B3LYP functional is known for providing a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.net The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This level of theory has been shown to provide reliable predictions for the geometry, vibrational frequencies, and electronic properties of this and similar molecules. tandfonline.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications. Computational methods provide valuable tools for analyzing its electronic structure, including the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gap and Charge Transfer Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. tandfonline.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is typically localized over the benzene ring and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, while the LUMO is distributed over the aldehyde group and the aromatic ring. tandfonline.com This distribution indicates that an electronic transition would involve an intramolecular charge transfer (ICT) from the electron-donating ether groups and the ring to the electron-accepting carbonyl group. tandfonline.com

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.0 eV |

| Note: These values are representative and can vary slightly depending on the specific computational method and level of theory used. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrasayanjournal.co.in The MEP map displays different colors to represent regions of varying electrostatic potential.

In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms, particularly the carbonyl oxygen of the aldehyde group. tandfonline.com These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites for potential nucleophilic attack. This analysis provides a clear picture of the molecule's reactivity and its interaction with other chemical species. tandfonline.comrasayanjournal.co.in

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Hydrogen Bonding and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and intermolecular interactions within a molecular system. For this compound, NBO analysis has been performed to elucidate the delocalization of electron density and intermolecular charge transfer (ICT). tandfonline.com This analysis provides insight into the molecule's electronic structure and stability.

The investigation of hyperconjugative interactions reveals the transfer of electron density from lone pair orbitals to antibonding orbitals, which stabilizes the molecule. The stabilization energy associated with these interactions quantifies the strength of the electron delocalization. In this compound, significant delocalization occurs from the lone pairs of the oxygen atoms to the antibonding orbitals of the benzene ring and the carbonyl group.

Furthermore, NBO analysis helps in understanding hydrogen bonding. While the crystal structure of this compound does not exhibit conventional hydrogen bonds, it is held together by weak C–H···O intermolecular interactions. nih.govresearchgate.net Computational NBO analysis can quantify the strength of such weak interactions, confirming the charge transfer between the hydrogen donor and the oxygen acceptor. These interactions, though weak, play a crucial role in the crystal packing of the compound. tandfonline.comnih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(O) of Methoxy/Ethoxy | π(C-C) of Benzene Ring | π-conjugation | Contributes to ring activation and electron delocalization. |

| LP(O) of Carbonyl | σ(C-C) of Benzene Ring | Hyperconjugation | Influences the electronic properties of the aldehyde group. |

| σ(C-H) | LP*(O) | Intermolecular C-H···O | Stabilizes the crystal lattice structure. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual understanding of electron pairing and localization in a molecule. Color-filled maps of ELF and LOL illustrate regions of localized electron density, revealing the nature of covalent bonds and lone pairs. tandfonline.comresearchgate.net

For this compound, ELF and LOL analyses have been performed to map its electronic structure. tandfonline.com The ELF analysis shows high localization values in the regions of the C-C, C-H, C-O, and C=O bonds, which is characteristic of covalent interactions. The areas corresponding to the lone pairs on the oxygen atoms also show high electron localization. The LOL analysis provides a complementary picture, clearly distinguishing between bonding regions and lone pair regions, which is essential for understanding the molecule's reactivity and interaction sites. tandfonline.comresearchgate.net These topological analyses confirm the classical Lewis structure representation of the molecule while providing detailed quantitative insight into its electronic organization. tandfonline.com

Mulliken Charge and Net Charge Analysis for Atomic Charges

Understanding the distribution of atomic charges is fundamental to predicting a molecule's reactivity, electrostatic potential, and intermolecular interactions. Net charge analysis for this compound has been conducted using computational methods to determine the electrophilic and nucleophilic nature of the atoms within the structure. sinop.edu.tr

The analysis reveals that the oxygen atoms of the carbonyl, ethoxy, and methoxy groups carry a significant negative charge, making them nucleophilic centers susceptible to electrophilic attack. Conversely, the carbonyl carbon atom is highly electron-deficient and carries a substantial positive charge, identifying it as the primary electrophilic site. The hydrogen atoms, particularly the aldehydic hydrogen, also exhibit a positive charge. The carbon atoms of the benzene ring have varying charges due to the influence of the electron-donating methoxy and ethoxy groups and the electron-withdrawing aldehyde group. This detailed charge distribution is critical for predicting how the molecule will interact with other reagents. sinop.edu.tr

| Atom/Group | Predicted Charge | Chemical Nature |

|---|---|---|

| Carbonyl Oxygen (O1) | Highly Negative | Nucleophilic |

| Carbonyl Carbon (C1) | Highly Positive | Electrophilic |

| Methoxy/Ethoxy Oxygens | Negative | Nucleophilic |

| Aromatic Carbons | Variable | Influenced by substituents |

| Aldehydic Hydrogen | Positive | Slightly Electrophilic |

Global and Local Reactivity Descriptors and Chemical Activity Analysis

Quantification of Global Reactivity Descriptors (e.g., Hardness, Softness)

Computational studies on this compound have determined these chemical activity parameters. sinop.edu.tr A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high chemical hardness and low reactivity. Conversely, a small HOMO-LUMO gap indicates high softness and greater reactivity. The calculated values of hardness and softness for this compound provide quantitative insight into its stability and reactive nature. sinop.edu.tr

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Hardness | η | Measures resistance to charge transfer. |

| Chemical Softness | S | Indicates chemical reactivity (S = 1/η). |

| Electronegativity | χ | Measures the power to attract electrons. |

| Chemical Potential | μ | Related to the escaping tendency of electrons (μ = -χ). |

| Electrophilicity Index | ω | Quantifies the energy lowering upon accepting electrons. |

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

The analysis calculates the propensity of a site to accept electrons (for nucleophilic attack, f+) or donate electrons (for electrophilic attack, f-). For this compound, these calculations typically confirm that the carbonyl carbon is the most probable site for a nucleophilic attack (highest f+ value). The oxygen atoms and certain positions on the aromatic ring, enriched with electron density from the alkoxy groups, are identified as the most likely sites for an electrophilic attack (highest f- values). This information is invaluable for predicting the regioselectivity of its chemical reactions. sinop.edu.tr

Electrophilic Charge Transfer (ECT) Studies and Interaction with Biomolecules (e.g., DNA bases)

The interaction of small molecules with biological macromolecules is a key area of chemical research. The Electrophilic Charge Transfer (ECT) method has been used to computationally study the interactions between this compound and the DNA bases adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). sinop.edu.tr

These studies quantify the amount of charge transferred from the DNA base (acting as a nucleophile) to the this compound molecule (acting as an electrophile). The magnitude of the ECT is an indicator of the strength of the interaction. Such computational investigations are crucial for understanding the potential biological activity or toxicity of a compound by assessing its ability to interact with genetic material. The results from these studies determine which DNA bases have a stronger affinity for this compound, providing insights into its potential mechanisms of action at a molecular level. sinop.edu.tr

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been theoretically investigated through quantum chemical calculations. These properties are crucial in determining the potential of a molecule for applications in optoelectronics and photonics. The key parameters that quantify these properties are the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β).

A significant theoretical study on this compound (EMBA) involved the use of Density Functional Theory (DFT) to compute its NLO properties. tandfonline.com The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. tandfonline.com This level of theory is widely used for predicting the electronic properties of organic molecules.

The electric dipole moment (μ) provides information about the charge distribution and polarity of the molecule. Polarizability (α) describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. First-order hyperpolarizability (β) is a measure of the second-order NLO response of the molecule, which is responsible for phenomena like second-harmonic generation.

While the study confirmed that these NLO properties were computed for this compound to analyze its structural behavior, the specific numerical values for the electric dipole moment, polarizability, and hyperpolarizability components were not available in the accessed literature. tandfonline.com A comprehensive analysis would typically present these values in a tabular format, comparing the individual tensor components and the total magnitudes to those of known NLO materials.

As of the current literature survey, no specific experimental studies employing the Z-scan technique for the analysis of third harmonic generation (a third-order NLO process) for this compound have been reported. The Z-scan technique is a widely used experimental method to measure the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient of materials. nih.gov While this technique has been applied to other organic and organometallic compounds to evaluate their third-order NLO properties, nih.govjacsdirectory.com dedicated experimental data for this compound is not presently available. Such an experimental investigation would be essential to validate the theoretical predictions and to fully assess the potential of this compound in third-order NLO applications.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound, particularly the orientation of its substituent groups (ethoxy, methoxy, and aldehyde), plays a significant role in its physical and chemical properties. Conformational analysis helps in identifying the most stable molecular structures.

In the solid state, the conformation of this compound has been determined by X-ray crystallography. nih.gov The crystal structure reveals that all non-hydrogen atoms of the molecule are approximately coplanar, with a root-mean-square deviation of 0.046 Å. nih.gov A slight deviation from planarity is observed for the carbon atom of the ethoxy group. nih.gov The dihedral angle between the plane of the phenyl ring and the non-hydrogen atoms of the ethoxy moiety is 8.1(1)°. nih.gov This suggests a relatively planar and rigid conformation in the crystalline phase, which is stabilized by intermolecular interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 |

| Crystal System | Monoclinic |

| Dihedral Angle (Phenyl Ring - Ethoxy Group) | 8.1(1)° |

Theoretically, a more detailed understanding of the conformational landscape can be achieved by calculating the potential energy surface (PES). This is typically done by systematically rotating specific dihedral angles of the molecule and calculating the corresponding energy at each step using quantum chemical methods like DFT. For instance, a relaxed PES scan can be performed by varying the dihedral angles associated with the rotation of the aldehyde, methoxy, and ethoxy groups relative to the benzene ring. While specific PES studies for this compound are not detailed in the available literature, this computational approach has been successfully applied to similar benzaldehyde (B42025) derivatives to identify all possible conformers and the energy barriers separating them. semanticscholar.org

Periodic DFT Calculations for Crystalline Form Dynamics

To understand the dynamics of this compound in its solid, crystalline form, periodic Density Functional Theory (DFT) calculations have been employed. nih.gov Unlike calculations on isolated molecules, periodic DFT takes into account the repeating lattice structure of the crystal and the intermolecular interactions that arise from it. This approach is particularly powerful when combined with experimental techniques like Inelastic Neutron Scattering (INS) spectroscopy, as it allows for a detailed assignment of the vibrational modes of the crystal lattice. nih.gov

In a notable study, the vibrational dynamics of crystalline this compound were investigated. nih.gov Due to the absence of experimental crystal structure data at the time, a tentative crystal structure was proposed based on its similarity to 4-methoxybenzaldehyde. nih.gov This structure was then optimized using periodic DFT calculations. The excellent agreement between the calculated and the experimental INS spectra validated the proposed crystal structure and allowed for a confident assignment of the vibrational modes. nih.gov

Reactivity Studies and Mechanistic Insights of 4 Ethoxy 3 Methoxybenzaldehyde

Reaction Pathways of the Aldehyde Functional Group

The aldehyde functional group in 4-ethoxy-3-methoxybenzaldehyde is a primary site of chemical reactivity, participating in a variety of addition, condensation, oxidation, and reduction reactions.

Nuance of Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. The presence of the electron-donating ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring, however, can modulate this reactivity. ontosight.aicymitquimica.com Theoretical studies using Fukui function analysis have identified the carbonyl carbon (C7) and oxygen (O1) as potential sites for nucleophilic and electrophilic attack, respectively. tandfonline.com This inherent reactivity allows the aldehyde to participate in a range of nucleophilic addition reactions.